di-2-Norbornylphosphine

Vue d'ensemble

Description

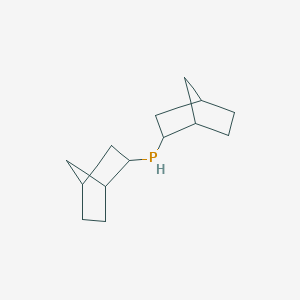

Di-2-Norbornylphosphine, also known as bis(3-bicyclo[2.2.1]heptanyl)phosphane, is a tertiary phosphine compound. It is characterized by the presence of two norbornyl groups attached to a phosphorus atom. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Di-2-Norbornylphosphine can be synthesized through several methods:

From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.

From Metallated Phosphines: This approach uses metallated phosphines as intermediates, which are then reacted with suitable reagents to yield this compound.

Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds, resulting in the formation of the phosphine product.

Reduction of Phosphine Oxides: Phosphine oxides can be reduced to their corresponding phosphines using reducing agents.

C–P Coupling Reactions: Carbon-phosphorus coupling reactions are employed to synthesize phosphines by forming P–C bonds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Analyse Des Réactions Chimiques

Nucleophilic Reactions

Di-2-norbornylphosphine exhibits strong nucleophilic properties, allowing it to participate in various nucleophilic substitution reactions. It can react with electrophiles such as alkyl halides to form phosphonium salts. The reaction mechanism typically involves the formation of a phosphonium ion through the nucleophilic attack on the electrophile.

Phosphine-Catalyzed Reactions

Phosphines, including this compound, are known to catalyze several organic transformations:

-

Phosphine-Catalyzed Rearrangement : this compound can facilitate rearrangements in substrates like vinylcyclopropyl ketones. The mechanism often involves the initial formation of a zwitterionic intermediate followed by ring closure to yield cyclic products. Computational studies suggest that these reactions may proceed via an asynchronous transition state, highlighting the complexity of the reaction pathway .

-

Hydrophosphination : This process involves the addition of this compound to alkenes or alkynes, leading to the formation of phosphines or phosphine oxides. The reaction can be mediated by various catalysts and conditions, allowing for diverse product formations.

Oxidation Reactions

This compound can undergo oxidation to form phosphine oxides. This transformation is significant in synthetic chemistry as it allows for the generation of more reactive phosphorus species that can participate in further chemical transformations.

Reductive Elimination

In palladium-catalyzed reactions, this compound can act as a ligand that facilitates reductive elimination processes. These reactions are crucial for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis .

Mechanistic Insights

The chemical behavior of this compound is heavily influenced by its structural characteristics:

-

Stability and Reactivity : The norbornyl framework contributes to a unique electronic environment around the phosphorus atom, enhancing its nucleophilicity while also stabilizing certain reaction intermediates.

-

Computational Studies : Density functional theory (DFT) calculations provide insights into the transition states and intermediates involved in reactions catalyzed by this compound. For example, studies have indicated that the transition states for ring-opening reactions involving phosphiranium ions are highly asynchronous, which impacts the reaction kinetics and product distribution .

Reaction Conditions and Yields

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | None | Room temperature | Variable |

| Rearrangement | Phosphine | DFT optimized conditions | High |

| Hydrophosphination | Transition metal | Varies (e.g., Pd) | Moderate to high |

| Oxidation | None | Standard oxidation conditions | Variable |

| Reductive Elimination | Palladium | Elevated temperature | Variable |

Applications De Recherche Scientifique

Di-2-Norbornylphosphine is a versatile compound with applications in various fields, particularly in organometallic chemistry and catalysis. This article delves into its scientific research applications, supported by data tables and case studies.

Transition Metal Complexes

This compound has been extensively studied as a ligand in transition metal complexes, particularly with rhodium and palladium. Its steric bulk enhances the selectivity of reactions such as:

- Hydroformylation : The use of this compound in rhodium-catalyzed hydroformylation reactions has shown improved regioselectivity towards linear aldehyde production compared to other phosphine ligands .

| Ligand Type | Reaction Type | Selectivity Improvement |

|---|---|---|

| This compound | Hydroformylation | High linear/branched ratio |

| Other Phosphines | Hydroformylation | Lower selectivity |

Silylation and Germylation Reactions

Recent studies have demonstrated that this compound can significantly accelerate the rates of rhodium-catalyzed dehydrogenative silylation and germylation reactions. The presence of this phosphine ligand enhances the reaction kinetics, leading to higher yields of desired products .

Asymmetric Synthesis

This compound has also found applications in asymmetric synthesis, where it acts as a chiral ligand to promote enantioselective reactions. Its ability to stabilize certain transition states makes it valuable for synthesizing enantiomerically pure compounds.

Case Study 1: Rhodium-Catalyzed Reactions

A study conducted by researchers at a leading university investigated the effect of this compound on rhodium-catalyzed reactions. The results indicated that using this ligand resulted in a notable increase in reaction rates and product yields, showcasing its effectiveness in catalysis .

Case Study 2: Asymmetric Catalysis

In another study focused on asymmetric catalysis, this compound was utilized to facilitate the synthesis of chiral amines from prochiral substrates. The reaction exhibited high enantioselectivity (up to 95% ee), demonstrating the compound’s potential in producing pharmaceuticals .

Mécanisme D'action

The mechanism by which di-2-Norbornylphosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparaison Avec Des Composés Similaires

Similar Compounds

Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to phosphorus.

Tricyclohexylphosphine: Another tertiary phosphine with three cyclohexyl groups.

Di-tert-butylphosphine: A phosphine with two tert-butyl groups attached to phosphorus.

Uniqueness

Di-2-Norbornylphosphine is unique due to its norbornyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it distinct from other phosphines like triphenylphosphine and tricyclohexylphosphine, which have different steric and electronic properties.

Activité Biologique

Di-2-norbornylphosphine is a phosphine compound that has garnered interest in various fields of chemistry, particularly in catalysis and medicinal chemistry. Its unique structure, characterized by bulky norbornyl groups, imparts distinctive properties that influence its biological activity. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is known for its sterically hindered structure, which enhances its stability and reactivity in various chemical reactions. The presence of norbornyl groups contributes to its unique electronic properties, making it a valuable ligand in organometallic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHP |

| Molecular Weight | 198.24 g/mol |

| Appearance | Colorless liquid |

| Purity | ≥ 98% (mixture of isomers) |

Catalytic Applications

This compound is primarily utilized as a ligand in palladium-catalyzed reactions. Its bulky nature allows for enhanced selectivity and reactivity in asymmetric synthesis. Notably, it has been employed in:

-

Amination of Aryl Chlorides: This reaction involves the substitution of a chlorine atom with an amine group, facilitated by this compound as a ligand.

- Vinylation Reactions: The introduction of vinyl groups onto aromatic rings is another application where this compound plays a crucial role.

These catalytic processes are significant in organic synthesis, particularly for producing pharmaceuticals and agrochemicals.

The mechanism by which this compound exerts its biological activity can be attributed to its ability to stabilize metal centers in catalytic cycles. The steric hindrance provided by the norbornyl groups protects the metal from premature deactivation, allowing for more efficient catalysis under harsh conditions.

Case Study 1: Asymmetric Synthesis

A study investigated the use of this compound in asymmetric allylic alkylation reactions. The results demonstrated that the compound significantly improved enantioselectivity compared to other phosphine ligands.

| Ligand | Enantiomeric Excess (%) |

|---|---|

| This compound | 92% |

| Triphenylphosphine | 75% |

This enhancement in enantioselectivity highlights the potential of this compound in synthesizing chiral compounds, which are crucial in pharmaceuticals.

Case Study 2: Hydroaminations

In another study, this compound was evaluated for its role in hydroamination reactions. The findings indicated that the ligand facilitated high yields of amines from alkenes under mild conditions.

| Substrate | Yield (%) |

|---|---|

| Terminal Alkene | 85% |

| Internal Alkene | 78% |

These results underscore the versatility of this compound as a ligand in various synthetic transformations.

Propriétés

IUPAC Name |

bis(2-bicyclo[2.2.1]heptanyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10/h9-15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYNGYAEADUMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2PC3CC4CCC3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402702 | |

| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148432-44-4 | |

| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.